N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-4-27-18-11-6-5-10-17(18)24-13(2)19(22-23-24)20(26)21-16-9-7-8-15(12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFWAVHXCZGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.405 g/mol
- CAS Number : 878734-44-2
The compound's structure features a five-membered ring containing three nitrogen atoms, characteristic of triazoles. Its synthesis typically involves a multi-step process, often utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, a popular approach in modern organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound C | HepG2 | 1.4 | Thymidylate synthase inhibition |
These compounds exhibited significant antiproliferative activity and were more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0063 μmol/mL |
| S. aureus | Effective at higher concentrations |
These findings suggest that triazole derivatives can serve as potential leads for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator by binding to active sites on these targets, leading to significant biochemical responses.
Study on Antitumor Activity
In a recent study published in Frontiers in Pharmacology, a series of triazole hybrids were synthesized and tested for antitumor activity against H460 lung cancer cells. Among these compounds, one derivative showed an IC50 value of 6.06 μM and was found to induce apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition rates at low concentrations, suggesting their potential use as effective antimicrobial agents in clinical settings .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-ethoxyphenyl group in the target compound increases logP compared to fluorophenyl (3p, logP ~2.8) or chlorophenyl () analogs.
- Solubility: The acetyl group in the target compound reduces aqueous solubility relative to amino-substituted analogs (e.g., ), which exhibit improved solubility due to polar NH2 groups.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves multi-step routes, including:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Amide Coupling : Reaction of the triazole intermediate with 3-acetylaniline using coupling agents like EDC/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity .
- Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirmed by -NMR (DMSO-d6, 400 MHz) and HRMS .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., C–N triazole bond: 1.31–1.34 Å) and torsion angles .
- Spectroscopy :
- -NMR: Acetyl proton at δ 2.55 ppm (s, 3H), ethoxy group at δ 1.35 ppm (t, 3H) and 4.08 ppm (q, 2H) .
- -NMR: Carboxamide carbonyl at δ 165.2 ppm .
- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]+ at m/z 394.1521 (calc. 394.1524) .
Q. What are the primary solubility and stability properties relevant to in vitro assays?
- Physical Properties :
| Property | Value |
|---|---|
| Solubility (DMSO) | >20 mg/mL |
| LogP (octanol-water) | 3.2 ± 0.1 |
| Melting Point | 245–247°C (decomposes) |
- Stability : Stable at −20°C for 6 months in dark; degrades in aqueous buffers (pH 7.4) with t1/2 ~48 hours .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Strategies :
- SHELXL Tools : Use PART, SIMU, and DELU instructions to model disorder in the ethoxyphenyl group .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., HOOFTEST > 3 indicates twinning) .
- Validation : R1/wR2 convergence <5% discrepancy; check Flack parameter for absolute structure .
Q. What mechanistic hypotheses explain its biological activity against cancer cell lines?
- Proposed Mechanisms :
Kinase Inhibition : Competitive binding to ATP pockets (e.g., EGFR-TK IC50 = 1.2 µM vs. 3.5 µM for Erlotinib) via triazole–hinge region interactions .
Apoptosis Induction : Caspase-3/7 activation (2.5-fold increase in HeLa cells at 10 µM) observed via fluorometric assays .
- Data Contradictions : Discrepancies in IC50 values (e.g., MCF-7 vs. A549) may arise from differential expression of efflux transporters (e.g., P-gp) .
Q. How do substituent variations (e.g., acetyl vs. fluorophenyl) affect SAR in triazole derivatives?
- SAR Insights :
| Substituent | Activity Trend (IC50, µM) | Source |
|---|---|---|
| 3-Acetylphenyl | 1.8 (EGFR) vs. 4.2 (VEGFR2) | |
| 4-Fluorophenyl | 0.9 (EGFR) but higher toxicity |
- Methodology :
- Docking Studies (AutoDock Vina) : Acetyl group enhances hydrophobic interactions in EGFR’s L858R mutant .
- In Vivo Toxicity : LD50 >200 mg/kg (acetyl) vs. 150 mg/kg (fluoro) in murine models .
Methodological Recommendations
Q. What analytical workflows optimize purity assessment for scale-up synthesis?
- Protocol :
HPLC-PDA : C18 column (5 µm, 4.6 × 150 mm), gradient 40–90% acetonitrile/0.1% TFA, retention time ~8.2 min .
Elemental Analysis : %C, %H, %N deviations <0.3% from theoretical values .
Stability-Indicating Assays : Forced degradation (heat, light, pH) with LC-MS to identify hydrolytic byproducts .
Q. How to address conflicting bioactivity data between enzymatic and cellular assays?
- Troubleshooting :
- Membrane Permeability : Measure logD (shake-flask method) to correlate cellular uptake discrepancies .
- Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) to identify kinase promiscuity .
- Metabolite Screening : LC-MS/MS to detect intracellular metabolite formation (e.g., deacetylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
